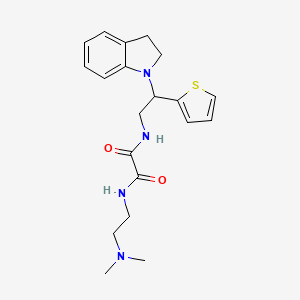
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol” is a derivative of 1,2,4-triazole . Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring structure . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of a similar compound, “4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one”, was performed starting from “4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” by four steps . Then it was converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by the presence of two carbon and three nitrogen atoms in the five-membered ring structure . This structure allows them to form specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule . For instance, the synthesis of a similar compound involved reactions with various ester ethoxycarbonylhydrazones and several primary amines .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on Schiff’s bases of triazole derivatives, including those structurally related to the target compound, has shown promising results as corrosion inhibitors for metals. These compounds effectively protect metals by forming a protective layer on their surface, significantly reducing the rate of corrosion in aggressive environments such as hydrochloric acid solutions. The inhibition efficiency is largely attributed to the adsorption of these molecules on the metal surface, following the Langmuir adsorption isotherm model, with their performance influenced by molecular structure as evaluated through density functional theory (DFT) calculations (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
Triazole derivatives, closely related to 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, which are confirmed through structural analysis and biological evaluations. The studies encompass the synthesis of novel compounds and their testing against various microbial strains, highlighting the potential of triazole derivatives as effective antimicrobial agents (Hui et al., 2000).
Enzyme Inhibition
Investigations into Schiff’s base derivatives of triazoles have shown that these compounds can serve as potent inhibitors of tyrosinase, an enzyme involved in the biosynthesis of melanin. These studies indicate that such compounds can inhibit enzyme activity, potentially offering therapeutic avenues for conditions related to melanin overproduction. The inhibitory effects are attributed to the ability of these compounds to interact with the enzyme, as supported by various analytical techniques including fluorescence quenching and molecular simulation assays (Yu et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities .
Mode of Action
It is known that the antibacterial activity of similar compounds is determined by measuring the diameter of the inhibition zone , suggesting that these compounds may inhibit bacterial growth.
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activities, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Pharmacokinetics
The minimum inhibitory concentration (mic) is often used to measure the effectiveness of antimicrobial compounds , which can give some insight into the bioavailability of the compound.
Result of Action
Similar compounds have shown good antimicrobial activities against test microorganisms , suggesting that this compound may also have antimicrobial effects.
Action Environment
The electrochemically anticorrosive behavior of similar compounds has been studied , suggesting that environmental factors such as pH and temperature may influence the action of this compound.
Direcciones Futuras
The future directions in the research and development of 1,2,4-triazole derivatives, including “4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol”, could involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles . In silico pharmacokinetic and molecular modeling studies could also be useful in guiding the rational design and development of new target-oriented 1,2,4-triazolo-based drugs .
Propiedades
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGWLRIAHNQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)
amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)
![N-[(2-Ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)


![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)



